(S)-1-(4-methoxy-3-methylphenyl)ethanamine hydrochloride
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Description
(S)-1-(4-methoxy-3-methylphenyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C10H16ClNO and its molecular weight is 201.69. The purity is usually 95%.
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Scientific Research Applications
Metabolite Identification and Pharmacokinetics
Research on substances structurally related to "(1S)-1-(4-Methoxy-3-methylphenyl)ethanamine; hydrochloride" often involves the identification of metabolites formed after administration. For instance, studies on chlorphenoxamine metabolites in human urine have identified several compounds and their conjugates, suggesting complex metabolic pathways involved in the biotransformation of similar compounds (Goenechea et al., 1987). Similarly, research into the pharmacokinetics of MDMA, a substance with some structural similarities, has revealed non-linear pharmacokinetics and the importance of understanding the metabolism and excretion patterns of such compounds (de la Torre et al., 2000).
Toxicology and Exposure Analysis
Toxicological analysis and exposure assessment form another critical area of research application. For example, studies on novel psychoactive substances, such as the 25B-NBOMe and 4-CMC, have led to the development of analytical methods for detecting these substances in biological material, highlighting the potential risks associated with their use and the need for accurate detection methods (Wiergowski et al., 2017). Additionally, research on the environmental exposure to phenolic and methoxylated organohalogen contaminants has investigated their concentrations in human breast milk and serum, providing insights into human exposure to environmental contaminants and their potential health implications (Fujii et al., 2014).
Properties
IUPAC Name |
(1S)-1-(4-methoxy-3-methylphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-7-6-9(8(2)11)4-5-10(7)12-3;/h4-6,8H,11H2,1-3H3;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMPFGWJXVRYEI-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](C)N)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.